molecular formula C17H21N3O2 B1387290 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1170101-62-8

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1387290
CAS RN: 1170101-62-8
M. Wt: 299.37 g/mol
InChI Key: AZAGQYKWXLVTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, or DMPPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is structurally similar to other pyrrole compounds, and has been found to have unique properties that make it a useful tool for laboratory experiments.

Scientific Research Applications

DMPPC has been studied for its potential applications in scientific research. It has been found to have unique properties that make it useful as a tool for laboratory experiments. For example, it has been used to study the effects of protein-ligand interactions, as well as the effects of small molecules on proteins. Additionally, it has been used to study the mechanisms of drug action, as well as the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of DMPPC is not fully understood, but it is believed to involve the binding of the compound to certain proteins or receptors. This binding is thought to alter the structure and/or function of the proteins or receptors, which in turn can lead to changes in the biochemical and physiological processes that are regulated by the proteins or receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPC are not fully understood, but it is believed to have an effect on certain biochemical and physiological processes. For example, it has been shown to affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been found to have an effect on the metabolism of certain compounds, as well as the transport of certain molecules across cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPPC in laboratory experiments is that it has a relatively low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, there are some limitations to using DMPPC in laboratory experiments. For example, it is not very soluble in aqueous solutions, making it difficult to work with in some experiments. Additionally, the mechanism of action of DMPPC is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

The future of DMPPC research is promising, as there are many potential applications for the compound. For example, it could be used to study the effects of small molecules on proteins and the mechanisms of drug action. Additionally, it could be used to study the effects of drugs on biological systems, as well as to study the effects of protein-ligand interactions. Additionally, it could be used to study the effects of small molecules on gene expression and enzyme activity. Finally, it could be used to study the transport of certain molecules across cell membranes.

properties

IUPAC Name

2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAGQYKWXLVTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
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Reactant of Route 6
2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

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